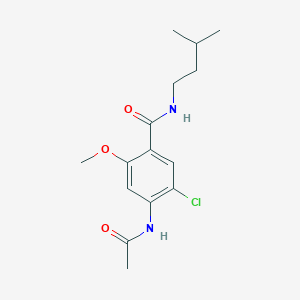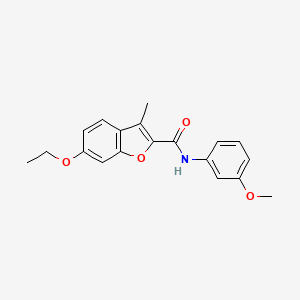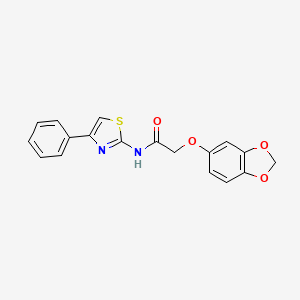![molecular formula C24H27NO5 B11166549 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11166549.png)
6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound with a unique structure that combines elements of furochromen and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the isoquinoline moiety: This step involves the coupling of the furochromen core with an isoquinoline derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(4a-Hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
- 6-{2-[(4aS,8aS)-4a-hydroxy-octahydroisoquinolin-2-yl]-2-oxoethyl}-3,5,9-trimethylfuro[3,2-g]chromen-7-one
Uniqueness
What sets 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE apart from similar compounds is its specific combination of functional groups and structural elements. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H27NO5/c1-14-13-29-20-11-21-18(9-17(14)20)15(2)19(23(27)30-21)10-22(26)25-8-7-24(28)6-4-3-5-16(24)12-25/h9,11,13,16,28H,3-8,10,12H2,1-2H3 |
InChI Key |
OBBYMWBLBQQRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC5(CCCCC5C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11166469.png)
![N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11166472.png)
![N-[4-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166481.png)
![6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11166488.png)
![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11166492.png)
![methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate](/img/structure/B11166503.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11166506.png)

![2-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11166523.png)
![methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B11166538.png)


![2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11166550.png)
![7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11166554.png)
